Cavidine
Overview
Description
Cavidine is an isoquinoline alkaloid isolated from the plant Corydalis impatiens. It has been recognized for its potent anti-inflammatory properties and has been traditionally used in various herbal medicines. The compound has garnered significant attention in recent years due to its potential therapeutic applications in treating inflammatory diseases and pain management .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cavidine can be synthesized through several synthetic routes, primarily involving the extraction from Corydalis impatiens. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the alkaloid from the plant material. The crude extract is then purified using chromatographic techniques to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Corydalis impatiens. The plant material is harvested, dried, and subjected to solvent extraction. The extract is then concentrated and purified through various chromatographic methods to yield this compound in its pure form. This process ensures a consistent supply of the compound for research and therapeutic use .
Chemical Reactions Analysis
Types of Reactions: Cavidine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Electrophilic reagents such as halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Cavidine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying isoquinoline alkaloids and their chemical properties.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, pain management, and other medical conditions.
Industry: Utilized in the development of pharmaceuticals and herbal medicines .
Mechanism of Action
Cavidine exerts its effects primarily through its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. Additionally, this compound modulates the nuclear factor-kappaB signaling pathway, which plays a crucial role in the inflammatory response. By inhibiting this pathway, this compound reduces inflammation and provides therapeutic benefits .
Comparison with Similar Compounds
Cavidine is unique among isoquinoline alkaloids due to its potent anti-inflammatory properties. Similar compounds include:
Berberine: Another isoquinoline alkaloid with anti-inflammatory and antimicrobial properties.
Palmatine: Known for its anti-inflammatory and antioxidant effects.
Tetrahydropalmatine: Exhibits analgesic and sedative properties.
Compared to these compounds, this compound stands out for its specific inhibition of the nuclear factor-kappaB signaling pathway, making it a promising candidate for treating inflammatory diseases .
Properties
IUPAC Name |
(12S,13R)-16,17-dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-12-14-4-5-17-21(26-11-25-17)16(14)10-22-7-6-13-8-18(23-2)19(24-3)9-15(13)20(12)22/h4-5,8-9,12,20H,6-7,10-11H2,1-3H3/t12-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZZGWPIBBTYNE-FKIZINRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC5=C4OCO5)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC5=C4OCO5)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954392 | |
Record name | 8,9-Dimethoxy-6-methyl-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00954392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32728-75-9 | |
Record name | Cavidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032728759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8,9-Dimethoxy-6-methyl-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00954392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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